molecular formula C15H11IN2OS B12912192 1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one CAS No. 827044-45-1

1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one

Cat. No.: B12912192
CAS No.: 827044-45-1
M. Wt: 394.2 g/mol
InChI Key: WVQYSAHSVGRFKU-UHFFFAOYSA-N
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Description

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of an indole and a pyridine ring, connected via a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 5-iodopyridine-2-thiol, which is then coupled with an indole derivative under specific reaction conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the pyridine ring could play a role in modulating the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is unique due to its combination of an indole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

827044-45-1

Molecular Formula

C15H11IN2OS

Molecular Weight

394.2 g/mol

IUPAC Name

1-[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]ethanone

InChI

InChI=1S/C15H11IN2OS/c1-9(19)11-8-17-12-3-2-4-13(15(11)12)20-14-6-5-10(16)7-18-14/h2-8,17H,1H3

InChI Key

WVQYSAHSVGRFKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)SC3=NC=C(C=C3)I

Origin of Product

United States

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